3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine is a compound of interest in the field of medicinal chemistry due to its unique bicyclic structure and the presence of a fluorine atom. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and ability to act as a bioisostere for various functional groups in drug design .
Preparation Methods
The synthesis of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method includes the use of radical fluorination powered by reagents like Selectfluor, which facilitates the introduction of the fluorine atom into the bicyclo[1.1.1]pentane core . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and water in a biphasic mixture .
Industrial production methods for this compound are not extensively documented, but the principles of radical fluorination and the use of robust fluorinating agents are likely to be scaled up for larger production .
Chemical Reactions Analysis
3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in biochemical studies.
Medicine: Its potential as a bioisostere makes it useful in drug design, where it can mimic the properties of other functional groups while providing enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds such as:
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: This compound has three fluorine atoms on the propyl group, which can significantly alter its reactivity and biological activity compared to the single fluorine atom in this compound.
3-Phenylbicyclo[1.1.1]pentan-1-amine: The presence of a phenyl group instead of a fluoropropyl group changes the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJZSTPPEGJKSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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